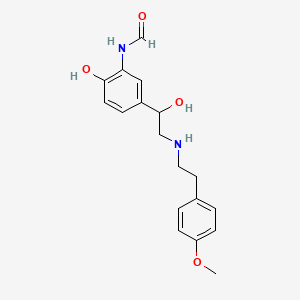

N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide” is a chemical compound with the molecular formula C42H52N4O12 . It is also known as Formoterol fumarate .

Molecular Structure Analysis

The molecular structure of this compound consists of a formamide group attached to a phenyl ring, which is further substituted with hydroxy and aminoethyl groups . The compound also contains a methoxyphenyl group attached to the aminoethyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 804.882 Da and a monoisotopic mass of 804.358154 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specified in the available resources .Applications De Recherche Scientifique

Chronic Obstructive Pulmonary Disease (COPD) Therapy

Formoterol Impurity B has garnered attention in the context of COPD therapy. COPD is a serious health condition affecting millions worldwide, and it ranks as the third leading cause of death after ischemic heart diseases and stroke. The recently approved combined inhaler containing formoterol fumarate (FF) and glycopyrronium bromide (GLY) has been used in very low concentrations (µg level/actuation) for COPD patients . Researchers have developed sensitive analytical methods to simultaneously assay FF and GLY in their novel combined metered dose inhaler (MDI). These methods include spectrophotometric techniques and highly sensitive liquid chromatography, enabling validated analysis of the dual combined inhaler in raw materials and pharmaceutical inhaled dosage forms.

Analytical Methods Development

Scientists have successfully established three sensitive analytical methods for determining FF and GLY in the combined MDI. These methods include:

- Ion-Pairing Chromatographic Method : Utilizes a C18 column with an isocratic mobile phase, allowing efficient separation and quantification of FF and GLY .

Quality Control Labs and Therapeutic Efficiency Assessment

The developed methods are reproducible, valid, and offer efficient resolution between formoterol and glycopyrronium. Researchers have successfully applied these methods to validate the therapeutic efficiency of the combined drugs in quality control laboratories. Percent recoveries of the inhaled drugs in their MDI were found to be satisfactory, ensuring accurate dosing and efficacy .

Pharmaceutical Standards and Reference Materials

Formoterol Impurity B is also used as a reference standard in pharmaceutical research. It aids in product development, ANDA (Abbreviated New Drug Application) and DMF (Drug Master File) filings, quality control (QC), method validation, and stability studies. Additionally, it assists in identifying unknown impurities and assessing genotoxic potential .

Ion Chromatography (IC) Applications

IC, an analytical technique for separating and quantifying anions and cations in aqueous samples, can be employed to study Formoterol Impurity B. High-purity reference materials are available for low-ppm level quantification or trace analysis .

Buffer Solutions for Formoterol Fumarate

Formoterol fumarate, the parent compound of Formoterol Impurity B, requires specific buffer solutions for stability and analysis. Researchers use monobasic sodium phosphate and phosphoric acid buffers to maintain optimal pH conditions during analysis .

Mécanisme D'action

Target of Action

Formoterol Impurity B, also known as N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide, primarily targets beta-2 adrenergic receptors . These receptors play a crucial role in the relaxation of bronchial smooth muscle, leading to bronchodilation .

Mode of Action

Formoterol Impurity B acts as a long-acting beta-2 adrenergic receptor agonist . It binds to beta-2 adrenergic receptors, leading to the activation of the enzyme adenylate cyclase . This results in an increase in cyclic adenosine monophosphate (cAMP), which inhibits calcium release, leading to the relaxation of bronchial smooth muscle and bronchodilation .

Biochemical Pathways

The primary biochemical pathway affected by Formoterol Impurity B is the beta-2 adrenergic signaling pathway . The increase in cAMP levels leads to a series of downstream effects, including the relaxation of bronchial smooth muscle and bronchodilation . This pathway plays a crucial role in the management of conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

Formoterol Impurity B is metabolized in the liver through demethylation and glucuronidation, involving several cytochrome P450 isoenzymes (CYP2D6, CYP2C19, CYP2C9, and CYP2A6) and UDP-glucuronosyltransferase isoenzymes . It is excreted through the kidneys and feces . The compound’s pharmacokinetic properties impact its bioavailability and therapeutic efficacy .

Result of Action

The primary molecular and cellular effect of Formoterol Impurity B’s action is the relaxation of bronchial smooth muscle . This leads to bronchodilation, improving airflow and reducing symptoms in conditions such as asthma and COPD .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Formoterol Impurity B. For instance, the compound’s action may be affected by the patient’s metabolic rate, which can vary based on factors such as age, sex, and overall health status . Additionally, the compound’s stability may be influenced by storage conditions, such as temperature and light exposure . .

Propriétés

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]ethyl]phenyl]formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-24-15-5-2-13(3-6-15)8-9-19-11-18(23)14-4-7-17(22)16(10-14)20-12-21/h2-7,10,12,18-19,22-23H,8-9,11H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFNPNBHWOMHBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)NC=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1224588-66-2 |

Source

|

| Record name | N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224588662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-HYDROXY-5-((1RS)-1-HYDROXY-2-((2-(4-METHOXYPHENYL)ETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR0D9L8487 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

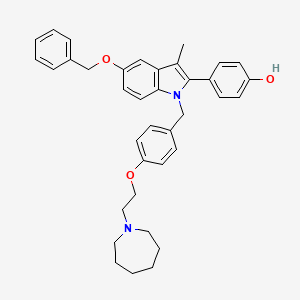

![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)